molecular formula C21H17N3O3 B2475712 2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326928-53-3

2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2475712
CAS No.: 1326928-53-3
M. Wt: 359.385
InChI Key: ZATNRDLNQDLWJL-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a methylbenzyl group attached to a pyrazolopyrazine core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrazolopyrazine Core: The pyrazolopyrazine core can be constructed by the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Attachment of the Methylbenzyl Group: The methylbenzyl group can be introduced via Friedel-Crafts alkylation using methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or pyrazolopyrazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the methyl group on the benzyl moiety.

    2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Contains a chlorine atom instead of a methyl group on the benzyl moiety.

    2-(1,3-benzodioxol-5-yl)-5-(2-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Contains a methoxy group instead of a methyl group on the benzyl moiety.

Uniqueness

The uniqueness of 2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in the presence of the methyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-14-4-2-3-5-16(14)12-23-8-9-24-18(21(23)25)11-17(22-24)15-6-7-19-20(10-15)27-13-26-19/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATNRDLNQDLWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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